molecular formula C18H19N5O2 B2609505 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide CAS No. 1421482-86-1

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide

Cat. No.: B2609505
CAS No.: 1421482-86-1
M. Wt: 337.383
InChI Key: BSXGJRPJSNDZRO-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a pyrrole group, an ethylamine linker, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrole group through a nucleophilic substitution reaction. The ethylamine linker is then attached via an amide coupling reaction, and finally, the methoxybenzamide moiety is introduced through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole and methoxybenzamide groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(1H-indol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide
  • N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-ethoxybenzamide
  • N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzoic acid

Uniqueness

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-15-7-3-2-6-14(15)18(24)20-9-8-19-16-12-17(22-13-21-16)23-10-4-5-11-23/h2-7,10-13H,8-9H2,1H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXGJRPJSNDZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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